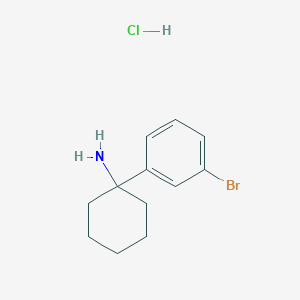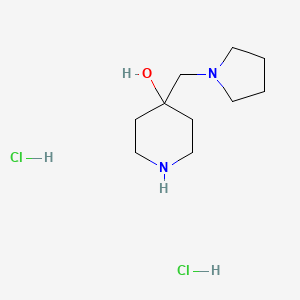![molecular formula C11H11ClN4O2 B1376569 2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1423031-45-1](/img/structure/B1376569.png)
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
The compound “2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound with the molecular formula C11H11ClN4O2 and a molecular weight of 266.68 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H11ClN4O2. It includes a pyrazinyl group, a pyrazolyl group, and an acetic acid group . The exact arrangement of these groups in the molecule would be determined by the specific synthesis process used.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as its boiling point, melting point, and solubility would depend on its specific molecular structure and could be determined through experimental analysis.Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid derivatives have demonstrated significant analgesic and anti-inflammatory activities. In a study by Şüküroğlu et al. (2005), various amide derivatives were synthesized and tested for their in vivo analgesic and anti-inflammatory efficacy, with some compounds showing potency comparable to aspirin and indometacin, respectively (Şüküroğlu et al., 2005).
Application in Coordination Chemistry
The compound has been used in coordination chemistry for the synthesis of organotin derivatives. Wen et al. (2005) reported the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes], highlighting their properties as ligands in organometallic chemistry and potential biological applications (Wen et al., 2005).
Fluorescent Sensing Applications
A pyrazoline derivative of this compound was synthesized for the selective detection of zinc ions. Gong et al. (2011) developed a novel fluorescent sensor with high selectivity and low detection limit for Zn2+ ions, demonstrating its application in analytical chemistry (Gong et al., 2011).
Development of New Chemotherapeutic Agents
The synthesis of novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, targeting Thioredoxin (TrxR), was reported by Pellei et al. (2023). These complexes exhibited significant antitumor activity, particularly against small-cell lung carcinoma (SCLC), indicating their potential as promising chemotherapeutic tools (Pellei et al., 2023).
Safety and Hazards
properties
IUPAC Name |
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-6-8(3-11(17)18)7(2)16(15-6)10-5-13-4-9(12)14-10/h4-5H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNNBLZKFLTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC(=N2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)







![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)